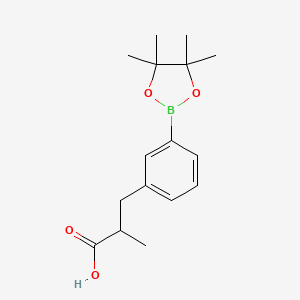

2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

CAS No.:

Cat. No.: VC17887488

Molecular Formula: C16H23BO4

Molecular Weight: 290.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23BO4 |

|---|---|

| Molecular Weight | 290.2 g/mol |

| IUPAC Name | 2-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C16H23BO4/c1-11(14(18)19)9-12-7-6-8-13(10-12)17-20-15(2,3)16(4,5)21-17/h6-8,10-11H,9H2,1-5H3,(H,18,19) |

| Standard InChI Key | YORLLIQVWNZRCU-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(C)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a propanoic acid backbone substituted at the second carbon with a methyl group and at the third carbon with a phenyl ring. The phenyl ring is further modified at the meta-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a pinacol-derived boronic ester . This boronic ester serves as a stabilizing moiety for the boron atom, enhancing its shelf life and reactivity in cross-coupling reactions.

Key Structural Features:

-

Propanoic acid core: Provides acidity () and polarity, enabling solubility in polar solvents.

-

Methyl substituent: Steric effects at C2 influence conformational flexibility.

-

Pinacol boronic ester: Aids in boron protection and facilitates Suzuki-Miyaura couplings .

IUPAC Nomenclature

The systematic name follows substitutive nomenclature:

2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid.

-

Parent chain: Propanoic acid (3 carbons).

-

Substituents:

-

Methyl group at C2.

-

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl at C3.

-

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization:

-

Boronic ester installation: Introduce the pinacol boronic ester to a pre-functionalized phenylpropanoic acid derivative.

-

Methyl group incorporation: Achieved through alkylation or reduction of a ketone intermediate.

Proposed Synthesis (Figure 1)

-

Step 1: Lithiation of 3-bromophenylpropanoic acid methyl ester, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronic ester .

-

Step 2: Hydrolysis of the methyl ester to the carboxylic acid using aqueous HCl .

-

Step 3: Purification via column chromatography or recrystallization.

Critical Reaction Parameters:

-

Temperature: Controlled at 0–5°C during lithiation to prevent side reactions .

-

Catalysts: Lithium chloride enhances borohydride-mediated reductions in analogous systems .

Physicochemical Properties

Spectral Data (Table 1)

Solubility and Stability

-

Solubility: Miscible in THF, DMF, and dichloromethane; sparingly soluble in water .

-

Stability: Hydrolyzes slowly in aqueous media to form the boronic acid. Storage under inert atmosphere recommended .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables participation in palladium-catalyzed couplings with aryl halides, forming biaryl structures central to pharmaceuticals and materials . For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume